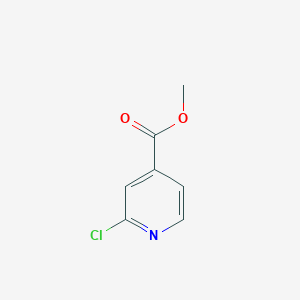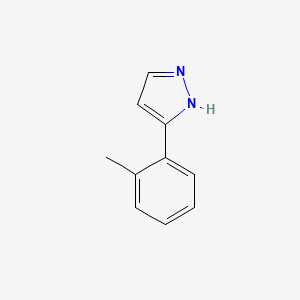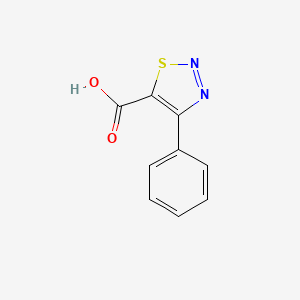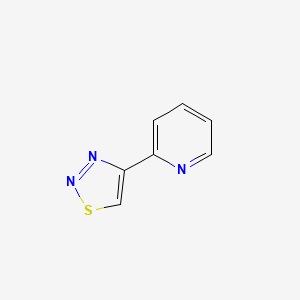
2-(4-1,2,3-Thiadiazolyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiadiazolo[3,4-c]pyridine as an Acceptor
Thiadiazolo[3,4-c]pyridine (PT) derivatives have been identified as novel electron acceptors with more electron-accepting ability and unique properties compared to benzothiadiazole (BT) analogs. A study explored PT-based donor-acceptor-type (D-A) conjugated polymer in electrochromics, resulting in a polymer with a lower bandgap and favorable redox activity and stability. The polymer displayed higher coloration efficiency, good optical memory, and very fast switching time, suggesting PT's potential in developing novel neutral green electrochromic polymers .
Synthesis and Electrochemical Properties
The synthesis of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines was achieved through the condensation of 2,6-bis(4-amino-5-mercapto-[1,2,4]-triazoles-2)pyridine with aromatic acid in the presence of phosphorus oxychloride. The synthesized compounds exhibited high ionization potentials and good affinity, as confirmed by IR, 1H NMR spectroscopies, elemental analysis, and electrochemical studies .
Molecular Structure Analysis
The crystal structure of a related compound, 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine, was determined using X-ray diffraction. The study provided insights into the intermolecular interactions within the crystal and investigated the electronic and geometric structure of the imine. Theoretical and experimental studies indicated potential applications in optoelectronics due to the modification of absorption spectra and reduction of the overheating process .
Dye-Sensitized Solar Cells
New [1,2,5]thiadiazolo[3,4-c]pyridine-containing organic dyes were designed and synthesized for use in dye-sensitized solar cells. These sensitizers showed significant changes in the absorption spectrum, suppressed charge recombination rate, and extended spectral response into the NIR region. The power conversion efficiency of one sensitizer reached 6.7%, demonstrating the potential of these compounds in solar cell applications .
Biological Properties
Compounds with a thiadiazole nucleus, including those fused to a pyridine-substituted triazole ring, are known for their biological properties such as antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of novel 3-(4-pyridinyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles was reported, with the potential for a variety of structural and biological activities .
Liquid Crystalline Properties
Bis(alkylsulfanyl) derivatives of 1,2,5-thiadiazoles fused with aromatic and heteroaromatic rings are of interest for their liquid crystalline properties. A compound, 4,7-bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine, was synthesized and characterized, indicating potential applications in materials with liquid crystalline properties .
Antioxidant and Antimitotic Agent
Asymmetric (S)-N-benzylidene-2-(benzyloxy)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanamine derivatives were synthesized and evaluated for their antioxidant and antimitotic activities. The compounds showed good drug-like characteristics based on Lipinski's rule of five and potential for oral activity .
Muscarinic Receptor Binding and Antioxidant Properties
A series of 3-(thiadiazolyl)pyridine 1-oxide compounds were synthesized and evaluated for their potential muscarinic receptor binding and antioxidant properties. The study described the synthesis of compounds containing 1,2,5- and 1,2,4-thiadiazole moieties, highlighting their potential in medicinal chemistry .
Applications De Recherche Scientifique
Antibacterial Activity
- Scientific Field: Medical and Pharmacological Research .
- Application Summary: 1,3,4-Thiadiazole molecules were synthesized and their antibacterial activity was screened for various bacteria strains .
- Methods of Application: The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
- Results: The molecules were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .
Medicinal Significance
- Scientific Field: Medicine, Pharmacology, and Pharmaceutics .
- Application Summary: The 1,2,3-thiadiazole moiety is significant in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities .
- Methods of Application: Various synthetic transformations and approaches are used to furnish 1,2,3-thiadiazole scaffolds .
- Results: The 1,2,3-thiadiazole hybrid structures showed myriad biomedical activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant activators .
Antimicrobial Agents
- Scientific Field: Medical and Pharmacological Research .
- Application Summary: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials .
- Methods of Application: The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
- Results: The newly synthesized compounds were fully characterized by 1 H NMR, 13 C NMR, IR, MS, and elemental analysis. Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .
Anticancer Activity
- Scientific Field: Medical and Pharmacological Research .
- Application Summary: Pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives have various biological activities, including anticancer activity .
- Methods of Application: The starting 1- (3-cyano-4,6-dimethyl-2-oxopyridin-1 (2 H )-yl)-3-phenylthiourea was prepared and reacted with various hydrazonoyl halides .
- Results: All of the compounds showed remarkable anticancer activity against the cell line of human colon carcinoma (HTC-116) as well as hepatocellular carcinoma (HepG-2) compared with the Harmine as a reference under in vitro condition .
Antifungal and Antiviral Activities
- Scientific Field: Medical and Pharmacological Research .
- Application Summary: The 1,2,3-thiadiazole hybrid structures showed myriad biomedical activities such as antifungal and antiviral .
- Methods of Application: Various synthetic transformations and approaches are used to furnish 1,2,3-thiadiazole scaffolds .
- Results: The 1,2,3-thiadiazole hybrid structures showed significant antifungal and antiviral activities .
Insecticidal and Antiamoebic Activities
- Scientific Field: Medical and Pharmacological Research .
- Application Summary: The 1,2,3-thiadiazole hybrid structures showed myriad biomedical activities such as insecticidal and antiamoebic .
- Methods of Application: Various synthetic transformations and approaches are used to furnish 1,2,3-thiadiazole scaffolds .
- Results: The 1,2,3-thiadiazole hybrid structures showed significant insecticidal and antiamoebic activities .
Propriétés
IUPAC Name |
4-pyridin-2-ylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S/c1-2-4-8-6(3-1)7-5-11-10-9-7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYISIZZTHPRSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372742 |
Source


|
| Record name | 2-(4-1,2,3-Thiadiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-1,2,3-Thiadiazolyl)pyridine | |
CAS RN |
176037-42-6 |
Source


|
| Record name | 2-(4-1,2,3-Thiadiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





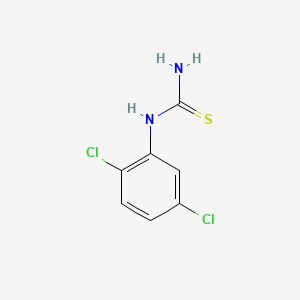

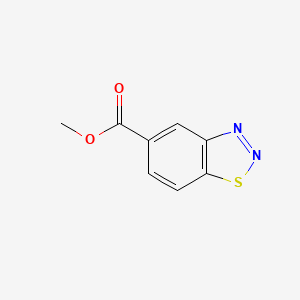
![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)
